molecular formula C11H20N2O4S B13472778 1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide

1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide

Cat. No.: B13472778
M. Wt: 276.35 g/mol
InChI Key: PYCLKYVPYSJENJ-UHFFFAOYSA-N
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Description

tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate is a complex organic compound with the molecular formula C10H19N3O4S. This compound is known for its unique structural features, which include a tert-butyl group, a dioxo-hexahydro-thiazolo ring, and a piperazine ring. It is primarily used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl chloroformate with a suitable amine to form the tert-butyl carbamate intermediate. This intermediate then undergoes cyclization with a thiazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, solvent selection, and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 1,1-dioxo-2,3,3a,4,6,7-hexahydro-[1,2]thiazolo[2,3-a]pyrazine-5-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)12-5-6-13-9(8-12)4-7-18(13,15)16/h9H,4-8H2,1-3H3

InChI Key

PYCLKYVPYSJENJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CCS2(=O)=O

Origin of Product

United States

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